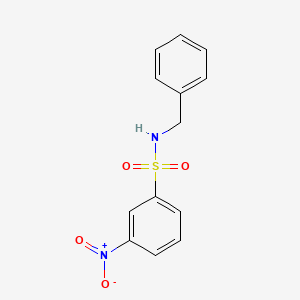

N-benzyl-3-nitrobenzenesulfonamide

Übersicht

Beschreibung

N-benzyl-3-nitrobenzenesulfonamide, also known as NBBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a sulfonamide derivative that contains both a nitro group and a benzyl group. NBBS has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments, have been extensively studied. In

Wissenschaftliche Forschungsanwendungen

Advanced Intermediates in Synthesis

N-benzyl-3-nitrobenzenesulfonamides have been used in the synthesis of nitrogenous heterocycles, such as indazole oxides and quinazolines. They undergo base-mediated intramolecular arylation at the benzyl sp(3) carbon to yield benzhydrylamines, a process facilitated by electron-withdrawing groups on the aromatic ring of the benzyl group. These intermediates are crucial for synthesizing complex nitrogen-containing compounds (Kisseljova, Smyslová, & Krchňák, 2014).

Application in Biofilm Inhibition

N-alkyl/aralkyl derivatives of N-benzyl-3-nitrobenzenesulfonamide have demonstrated notable inhibitory action against bacterial biofilms, specifically those formed by Escherichia coli and Bacillus subtilis. Certain synthesized molecules within this category also displayed mild cytotoxicity, indicating their potential in biomedical applications (Abbasi et al., 2020).

Role in Chemical Transformations

N-benzyl-3-nitrobenzenesulfonamides have been employed as key intermediates in various chemical transformations, including rearrangements, to yield diverse privileged scaffolds. Their polymer-supported versions are particularly useful for facilitating multiple chemical reactions, thus contributing significantly to the field of synthetic chemistry (Fülöpová & Soural, 2015).

Solid-Phase Synthesis

These compounds have also been utilized in solid-phase synthesis. For example, polymer-supported N-benzyl- and N-benzhydryl-2-nitrobenzenesulfonamides serve as alternatives to aldehyde linkers in this process, offering efficient routes for the synthesis of N-alkylated benzylamines and benzhydrylamines (Krchňák & Slough, 2004).

Cathodic Cleavage Studies

The reduction behavior of benzenesulfonyl derivatives, including N-benzyl-3-nitrobenzenesulfonamides, has been studied in the context of cathodic cleavage. These studies provide insights into the electrochemical properties of these compounds, which can be valuable in developing new synthetic methods or understanding their reactivity in various environments (Zanoni & Stradiotto, 1991).

Conformational and Structural Analysis

Extensive research has been conducted on the structural and conformational properties of nitrobenzenesulfonamides, including variants like N-benzyl-3-nitrobenzenesulfonamide. These studies employ techniques like electron diffraction, quantum chemical calculations, and vibrational spectroscopy, providing detailed insights into the molecular structure, stability, and reactivity of these compounds (Giricheva et al., 2011; Karabacak, Postalcilar, & Cinar, 2012).

Eigenschaften

IUPAC Name |

N-benzyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c16-15(17)12-7-4-8-13(9-12)20(18,19)14-10-11-5-2-1-3-6-11/h1-9,14H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVXNQHRTOHOHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-phenoxyhexyl)amino]ethanol](/img/structure/B5030080.png)

![N-(4-chlorobenzyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5030098.png)

![2-(4-chlorophenoxy)-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5030115.png)

![8-[(4-chlorobenzyl)thio]-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5030123.png)

![1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-3-propoxypiperidine](/img/structure/B5030125.png)

![ethyl 2-[({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5030127.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-3-pyridinylglycinamide](/img/structure/B5030134.png)

![N-(4-chloro-3-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5030138.png)

![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-methylbutanamide](/img/structure/B5030149.png)

![4-methylcyclohexyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5030157.png)

![N-cyclohexyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5030169.png)

![N-(4-butylphenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B5030171.png)

![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B5030180.png)